molecular formula C₁₉H₄₀O₃Si₂ B1147395 (1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide CAS No. 121289-20-1

(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide

Cat. No. B1147395
M. Wt: 372.69
InChI Key:
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Description

Synthesis Analysis

The synthesis of related bis-protected cyclohexene oxides, including compounds with similar structural features, involves sophisticated organic synthesis techniques. For example, chiral lithium amide base-mediated rearrangements have been employed for the enantioselective synthesis of bis(tert-butyldimethylsilyloxy)cyclohexenones, showcasing the intricate strategies required to achieve desired stereochemistry and functional group protection (O’Brien & Poumellec, 1998). This highlights the complexity and precision needed in the synthesis of such compounds, where protecting groups and stereochemistry play crucial roles.

Molecular Structure Analysis

The molecular structure of cyclic compounds similar to the one often involves detailed NMR spectroscopic analysis to determine the arrangement of atoms and the stereochemistry of the molecule. For instance, the characterization of tert-butyldimethylsilyloxy-substituted cyclohexenone epoxides via NMR techniques provides insights into the electronic environment and structural attributes of these molecules, aiding in the understanding of their chemical behavior and reactivity (Albert et al., 1978).

Chemical Reactions and Properties

The chemical reactivity of bis(tert-butyldimethylsilyloxy)-substituted compounds involves various transformations, including cyclization reactions and ring openings, which are pivotal in organic synthesis. For example, the Lewis acid-mediated cyclization of epoxides with 1,3-bis(trimethylsilyloxy)-1,3-butadienes to form 2-alkylidenetetrahydrofurans demonstrates the potential of these compounds to undergo ring closure and functional group interconversion, leading to structurally complex and diverse products (Langer et al., 2002).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are determined by their molecular structure. While specific data for "(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide" might not be directly available, closely related compounds exhibit unique physical properties that are crucial for their application in synthesis. For instance, the solubility and crystalline structure of cyclic diol derivatives have been studied, providing essential information on how these molecules interact with solvents and other substances (Foces-Foces & López-Rodríguez, 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and catalytic behavior, are fundamental aspects of understanding these compounds. The catalytic oxidation of cyclohexene to trans-1,2-cyclohexanediol using bis(cyclopentadienyl)zirconium dichloride showcases the potential of these molecules to participate in or facilitate important chemical transformations, highlighting their versatility and utility in organic synthesis (Lakshmi Kantam et al., 2003).

Scientific Research Applications

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic non-enzymatic kinetic resolution (KR) is a pivotal area in asymmetric organic synthesis, leveraging chiral catalysts for high enantioselectivity. This methodology, involving various compounds including epoxides, is instrumental for synthesizing chiral compounds industrially. The significance of this approach lies in its ability to provide both enantiopure products and recover starting materials efficiently, marking its importance in the synthesis of complex molecules (Pellissier, 2011).

Oxidation of Cyclohexane to Ketone-Alcohol Oil

The oxidation of cyclohexane plays a crucial role in producing key intermediates like cyclohexanol and cyclohexanone, essential for nylon production. This review encapsulates the advancements in cyclohexane oxidation, highlighting the use of various catalysts and conditions to enhance selectivity and conversion rates. The insights into catalyst performance, especially metal and metal oxide loaded silica catalysts, underscore the process optimization for industrial applications (Abutaleb & Ali, 2021).

PDMS-urethanesil Hybrid Multifunctional Materials

The development of PDMS-urethanesil hybrid materials through CO2 cycloaddition to bis-epoxides introduces a novel class of non-isocyanate polyurethanes (NIPUs). This innovative approach not only utilizes CO2 but also harnesses sol-gel chemistry for creating materials with diverse applications, including antimicrobial and anticorrosion properties. The versatility of PDMS-urethanesils, with tunable mechanical and physical characteristics, presents a promising avenue for various industrial applications (Günther et al., 2020).

Thermophysical Property Measurements

The examination of mixtures containing ethers like MTBE and TAME with non-polar solvents underlines the importance of understanding vapor-liquid equilibria for enhancing the octane rating and reducing exhaust pollution. This review synthesizes knowledge on the thermophysical properties of such mixtures, contributing to the development of more efficient and environmentally friendly fuel additives (Marsh et al., 1999).

Novel Brominated Flame Retardants

The occurrence and implications of novel brominated flame retardants (NBFRs) in various environments are critically reviewed. With the increasing application of NBFRs, there's a pressing need for comprehensive research on their environmental fate and toxicity. This review highlights significant knowledge gaps and the necessity for enhanced analytical methods to better understand the impact of NBFRs on indoor air quality and consumer safety (Zuiderveen et al., 2020).

properties

IUPAC Name

tert-butyl-[[(1R,2R,4R,6R)-4-[tert-butyl(dimethyl)silyl]oxy-1-methyl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O3Si2/c1-17(2,3)23(8,9)21-14-12-15-19(7,20-15)16(13-14)22-24(10,11)18(4,5)6/h14-16H,12-13H2,1-11H3/t14-,15-,16-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQALZHZPLDGLJR-YKTARERQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(O1)CC(CC2O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](O1)C[C@H](C[C@H]2O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747164
Record name {[(1R,2R,4R,6R)-1-Methyl-7-oxabicyclo[4.1.0]heptane-2,4-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl-[[(1R,2R,4R,6R)-4-[tert-butyl(dimethyl)silyl]oxy-1-methyl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]-dimethylsilane

CAS RN

121289-20-1
Record name {[(1R,2R,4R,6R)-1-Methyl-7-oxabicyclo[4.1.0]heptane-2,4-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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